1-Benzyl-5-nitro-1h-pyrazole
Description
Properties
IUPAC Name |
1-benzyl-5-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)10-6-7-11-12(10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFGWYJJOPSQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Benzyl-3,5-dibromo-4-nitropyrazole
3,5-Dibromo-4-nitropyrazole is alkylated at the 1-position using benzyl sulfate in an aqueous sodium hydroxide solution. The reaction proceeds at room temperature over 15 hours, yielding 1-benzyl-3,5-dibromo-4-nitropyrazole with minimal byproducts. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Aqueous NaOH (2N) |
| Benzyl sulfate molar ratio | 2–5 equivalents |
| Reaction time | 15 hours |
| Yield | 70–85% |
The product is isolated via filtration, washed to neutrality, and vacuum-dried.
Selective Bromine Substitution and Nitro Group Retention
The 3,5-dibromo intermediate undergoes selective substitution at the 5-position using amines (e.g., methylamine or ethanolamine) in alcoholic solvents at 60–80°C. This step replaces one bromine atom while retaining the nitro group at the 4-position. For example:
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Reaction with methylamine : 1-Benzyl-3,5-dibromo-4-nitropyrazole reacts with methylamine in ethanol to yield 1-benzyl-3-bromo-5-methylamino-4-nitropyrazole.
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Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, but this step is omitted for nitro retention.
Limitation : The nitro group remains at the 4-position in this pathway, necessitating isomerization or alternative strategies to achieve 5-nitro substitution.
Cyclocondensation of Benzyl Hydrazine with Nitro-Substituted 1,3-Dielectrophiles
A cyclization approach involves reacting benzyl hydrazine with 1,3-diketones or α,β-unsaturated nitro compounds. For example:
Reaction with 3-Nitro-1,3-diketones
Benzyl hydrazine and 3-nitroacetylacetone undergo cyclocondensation in ethanol under reflux, forming the pyrazole ring with the nitro group pre-installed at the 5-position.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction time | 6–12 hours |
| Yield | 40–60% (estimated) |
Comparative Analysis of Methods
*Estimated based on analogous reactions.
Challenges and Optimization Strategies
Regioselectivity in Nitration
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Electronic effects : The electron-withdrawing nitro group deactivates the ring, but the benzyl group at N1 may direct nitration to the 5-position through resonance.
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Steric effects : Bulky substituents near the 4-position could favor nitration at the 5-position.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-nitro-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Amino derivatives: Formed through reduction of the nitro group.
Nitroso derivatives: Formed through oxidation reactions.
Substituted pyrazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
1-Benzyl-5-nitro-1H-pyrazole derivatives have shown promising anticancer activity. Research indicates that compounds based on this scaffold can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, a study demonstrated that derivatives exhibited significant inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating potent activity .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. A series of pyrazole derivatives were synthesized and tested, showing marked inhibition of inflammatory mediators such as TNF-α and IL-6. One notable derivative displayed up to 85% inhibition at a concentration of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .
Enzyme Inhibition
this compound has been utilized in studies targeting specific kinases involved in necroptosis, such as RIP1 kinase. Inhibitors derived from this compound have shown potential therapeutic value in conditions related to necrosis, with one derivative achieving a Kd value of 0.078 µM against RIP1 kinase .
Materials Science
The compound is also explored for its role in the synthesis of advanced materials with unique electronic and optical properties. Its structural characteristics allow for the development of new materials that can be utilized in various high-tech applications, including sensors and electronic devices.
Biological Studies
Mechanism of Action
The biological activity of this compound is attributed to its interaction with molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group enhances binding affinity to specific enzymes and receptors, making it a valuable scaffold for drug development .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Activity Description |
|---|---|---|---|
| Compound 4b | MDA-MB-231 | 0.04 | Significant growth inhibition |
| Compound 26 | HepG2 | 0.57 | Potent antiproliferative |
| Compound 25 | Raji | 25.2 | Moderate inhibition |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Inhibition (%) at 10 µM | Standard Drug |
|---|---|---|
| Compound 9b | 85 | Dexamethasone |
| Compound 9d | 76 | Dexamethasone |
Mechanism of Action
The mechanism of action of 1-Benzyl-5-nitro-1h-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between 1-Benzyl-5-nitro-1H-pyrazole and related compounds:
Key Observations:
Isomeric Differences : this compound and 1-Allyl-5-nitro-1H-benzimidazole share the same molecular formula (C₁₀H₉N₃O₂ ) but differ in core structure. The pyrazole ring (five-membered, two adjacent nitrogens) contrasts with benzimidazole (fused benzene-imidazole ring), leading to distinct electronic and steric properties.
Substituent Effects: Benzyl vs. Nitro Positioning: The nitro group at the 5-position in pyrazole may undergo reduction more readily than in benzimidazole due to differences in ring electron density.
Complex Hybrid Structures: The benzoxazinone-pyrazole hybrid from has a significantly higher molecular weight (422.75 g/mol) and incorporates a trifluoromethyl group, which enhances metabolic stability and hydrophobic interactions.
Reactivity and Functional Group Analysis
- Nitro Group Reactivity : In pyrazole derivatives, the nitro group at the 5-position is susceptible to reduction to an amine (-NH₂), a common pathway in prodrug activation. In benzimidazoles, the fused aromatic system may stabilize the nitro group, delaying reduction.
- Electrophilic Substitution: The trifluoromethyl group in the benzoxazinone hybrid () strongly deactivates the pyrazole ring, making it less reactive toward electrophiles compared to the benzyl-substituted pyrazole.
Biological Activity
1-Benzyl-5-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, mechanisms of action, and case studies highlighting its therapeutic applications.
This compound can be synthesized through several methods, including:
- Reaction of benzylhydrazine with 1,3-diketones under acidic conditions followed by nitration.
- Cyclization of hydrazones with α-bromo ketones in the presence of a base.
The compound is characterized by the presence of a nitro group at the 5-position, which significantly influences its reactivity and biological activity. The benzyl group aids in enhancing membrane permeability, facilitating cellular uptake.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Recent studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. For instance, compounds derived from the pyrazole scaffold demonstrated significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. Inhibition of receptor interacting protein 1 (RIP1) kinase has been linked to reduced necroptosis, suggesting potential applications in treating inflammatory diseases .
- Leishmanicidal Activity : Pyrazole-containing compounds have shown promising results against Leishmania species. Specific derivatives were found to inhibit the Fe-SOD enzyme crucial for the parasite's survival, demonstrating lower toxicity compared to conventional treatments .
The biological effects of this compound are primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that interact with enzymes involved in critical cellular processes. This mechanism is particularly relevant in anticancer and anti-inflammatory contexts.
- Cell Membrane Penetration : The benzyl moiety enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound | Activity Type | Notable Findings |
|---|---|---|
| 1-Benzyl-3-nitro-1H-pyrazole | Anticancer | Significant inhibition of cancer cell proliferation |
| 1-Benzyl-4-nitro-1H-pyrazole | Anti-inflammatory | Modulation of inflammatory response |
| 1-Benzyl-5-amino-1H-pyrazole | Enzyme inhibition | Effective against specific enzyme targets |
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer potential of various pyrazole derivatives on human cancer cell lines. The findings indicated that certain modifications in the pyrazole structure led to enhanced cytotoxicity against multiple cancer types, highlighting the importance of structural optimization in drug design .
Case Study 2: Leishmaniasis Treatment
Research on pyrazole-containing macrocycles demonstrated their efficacy against Leishmania species. These compounds not only exhibited leishmanicidal activity but also showed a favorable safety profile compared to traditional treatments like glucantime .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Benzyl-5-nitro-1H-pyrazole, and how should the product be characterized?
- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, which involves reacting 1-benzylpyrazole derivatives with nitrating agents under controlled conditions. For example, nitro groups can be introduced using nitric acid or acetyl nitrate in anhydrous solvents like dichloromethane at 0–5°C . Post-synthesis, characterization should include:
- IR spectroscopy to confirm functional groups (e.g., nitro group absorption at ~1520 cm⁻¹) .
- Multinuclear NMR (¹H, ¹³C, ¹⁵N) to resolve substituent positions and confirm benzyl attachment .
- Mass spectrometry (EI-MS) to verify molecular ion peaks and fragmentation patterns .
- Elemental analysis to validate purity and stoichiometry .
Q. What are the typical reactivity patterns of the nitro group in this compound?
- Methodological Answer : The nitro group undergoes selective reduction and substitution reactions:
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride in ethanol reduces the nitro group to an amine, yielding 1-benzyl-5-amino-1H-pyrazole .
- Substitution : In acidic or basic media, the nitro group can be replaced by nucleophiles (e.g., hydroxylamine to form hydroxyl derivatives) .
- Oxidation : While less common, strong oxidizing agents like KMnO₄ may oxidize adjacent substituents but typically leave the nitro group intact .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and intermolecular interactions . For example:
- Twinned data refinement : SHELXL handles high-symmetry space groups and twinning, common in nitro-substituted heterocycles .
- Hydrogen bonding networks : Identify π-π stacking or nitro-group interactions influencing molecular packing .
Q. How should researchers address contradictory results in reaction yields or product distributions?
- Methodological Answer : Contradictions often arise from variable reaction conditions. Systematic approaches include:
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loadings to identify optimal parameters .
- Control experiments : Test intermediates (e.g., 1-benzyl-5-chloropyrazole) to rule out side reactions .
- Analytical cross-validation : Use HPLC or GC-MS to detect minor byproducts and quantify purity .
Q. What strategies are effective for evaluating the bioactivity of this compound analogs?
- Methodological Answer : Focus on structure-activity relationship (SAR) studies:
- In vitro assays : Screen derivatives against target enzymes (e.g., anticonvulsant activity via GABA receptor binding assays) .
- Molecular docking : Model nitro-group interactions with active sites using software like AutoDock .
- Metabolic stability tests : Assess liver microsome stability to prioritize candidates for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
